molecular formula C6H16NO+ B1204752 2-Methylcholine CAS No. 7562-87-0

2-Methylcholine

Cat. No.: B1204752
CAS No.: 7562-87-0
M. Wt: 118.2 g/mol
InChI Key: JPKKMFOXWKNEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylcholine (chemical name: acetyl β-methylcholine chloride) is a choline derivative characterized by a methyl group substitution at the β-position of the choline backbone. This structural modification enhances its resistance to enzymatic hydrolysis compared to acetylcholine, a property critical for its pharmacological utility . As a parasympathomimetic agent, this compound mimics acetylcholine’s action on muscarinic receptors, making it relevant in therapeutic contexts such as gastrointestinal motility disorders and glaucoma treatment. Its classification under "Cholines" in metabolomic studies underscores its role in neurotransmitter-related pathways .

Preparation Methods

Alkaline Hydrolysis of Methacholine Chloride

The primary method for synthesizing 2-methylcholine involves the base-catalyzed hydrolysis of methacholine chloride (2-(acetyloxy)-N,N,N-trimethyl-1-propanaminium chloride). This reaction proceeds via nucleophilic attack on the acetyloxy group, yielding β-methylcholine and acetate ions. The process, detailed in Dionex Application Note 249 , follows a standardized protocol:

  • Reagent Preparation : A 50% (w/w) sodium hydroxide (NaOH) solution is diluted with deionized water to achieve a 0.1 N concentration. For example, 0.26 mL of 50% NaOH is mixed with 15.8 mL water to prepare the alkaline medium.

  • Methacholine Addition : 33.9 mL of a 1000 mg/L methacholine chloride stock solution is introduced into the diluted NaOH. The mixture is agitated to ensure homogeneity.

  • Reaction Incubation : The solution reacts at ambient temperature for 16 hours, during which methacholine undergoes complete hydrolysis to this compound . Chromatographic monitoring confirms the absence of residual methacholine after this period (Figure 2 in ).

  • Acidification : Post-hydrolysis, the solution is adjusted to pH <4 using 1 N hydrochloric acid (HCl), stabilizing the product and neutralizing excess NaOH. Approximately 0.1 mL of HCl per milliliter of reaction mixture is required .

This method achieves near-quantitative conversion, with yields exceeding 99% under optimal conditions . The reaction’s efficiency is attributed to the strong nucleophilicity of hydroxide ions, which facilitate rapid cleavage of the ester bond in methacholine.

Optimization of Hydrolysis Conditions

Alkali Concentration and Reaction Time

The hydrolysis rate is directly proportional to NaOH concentration. At 0.1 N NaOH, the reaction reaches completion within 16 hours, whereas lower concentrations (e.g., 0.05 N) extend the duration to 24–48 hours . Elevated temperatures (e.g., 40°C) may accelerate hydrolysis but risk degrading this compound, necessitating strict temperature control .

Analytical Validation of this compound

Ion Chromatography (IC)

Cation-exchange IC with suppressed conductivity detection is the preferred method for quantifying this compound. The Dionex ICS-2100 system, equipped with an IonPac CG17/CS17 column pair and methanesulfonic acid (MSA) eluent, resolves this compound from methacholine, acetylcholine, and inorganic cations (Figure 1 in ). Key parameters include:

ParameterValueSource
Column Temperature30°C
Eluent Flow Rate1.0 mL/min
Injection Volume25 µL
Retention Time8.2 minutes (this compound)

Linearity studies demonstrate excellent correlation (R² > 0.9999) across 0.1–50 mg/L, with a method detection limit (MDL) of 0.05 mg/L .

Recovery and Precision

Spike recovery experiments validate the method’s accuracy (Table 3 in ):

Spike Concentration (mg/L)Recovery (%)Matrix
2.585–950.9% NaCl
2597–1000.9% NaCl + phenol

Inter-day precision, assessed over five days, shows RSDs of <0.05% for retention time and <0.4% for peak area .

Applications in Respiratory Diagnostics

This compound serves as a biomarker for methacholine stability in bronchial challenge tests. The American Thoracic Society (ATS) guidelines mandate rigorous quantification of this compound in methacholine solutions to ensure dosing accuracy . Deviations exceeding 5% from nominal concentrations may invalidate test results, underscoring the importance of robust synthesis and analysis protocols .

Chemical Reactions Analysis

2-Methylcholine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Methylcholine is characterized by its quaternary ammonium structure, which enhances its selectivity for muscarinic receptors over nicotinic receptors. This selectivity is crucial for its applications in diagnostic tests and pharmacological studies. The compound’s structure allows it to be insoluble in lipid membranes, preventing it from crossing the blood-brain barrier, which is advantageous for targeting peripheral muscarinic receptors without central nervous system effects .

Pharmacological Testing

This compound is widely utilized in pharmacological research to study muscarinic receptor functions. Its role as a non-selective muscarinic agonist makes it valuable in evaluating the effects of drugs on bronchial hyperreactivity. The methacholine challenge test, which involves inhaling aerosolized this compound, is a standard method for diagnosing asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchoconstriction .

Biological Studies

In biological research, this compound serves as a tool to investigate the physiological responses mediated by muscarinic receptors. Studies have shown its efficacy in assessing airway responsiveness and understanding the mechanisms underlying respiratory conditions. For instance, a study demonstrated that individuals with chronic cough exhibited different responses to high-dose methacholine compared to those with classic asthma .

Chemical Synthesis

In synthetic chemistry, this compound acts as a reagent in various chemical reactions. It is involved in synthesizing other compounds and studying reaction mechanisms due to its unique structural properties. Its application in organic synthesis highlights its versatility as a building block in creating complex molecules.

Table 1: Comparison of Biological Effects of this compound

Study FocusMethodologyKey Findings
Bronchodilation in AsthmaMethacholine challenge testSignificant bronchoconstriction observed
Cough Variant AsthmaHigh-dose methacholine challengeDistinct cough responses noted in subjects
Muscarinic Receptor ActivityIn vitro receptor binding assaysHigh affinity for muscarinic receptors

Case Study 1: Methacholine Challenge Test

A clinical trial involving patients with suspected asthma utilized the methacholine challenge test to assess airway hyperreactivity. The results indicated that patients who responded positively to the test had significantly lower provocative concentrations of methacholine compared to controls, highlighting its diagnostic utility .

Case Study 2: Chronic Cough Assessment

Research comparing individuals with chronic cough and classic asthma demonstrated that while both groups reacted to methacholine exposure, the chronic cough group exhibited unique physiological responses that could inform treatment approaches . This emphasizes the importance of understanding individual variability in responses to muscarinic agonists.

Mechanism of Action

2-Methylcholine exerts its effects by acting as a non-selective muscarinic receptor agonist. It binds to muscarinic receptors in the parasympathetic nervous system, leading to the activation of downstream calcium-dependent signaling pathways. This results in smooth muscle contraction and bronchoconstriction . The quaternary ammonium group in its structure is essential for its activity .

Comparison with Similar Compounds

Comparison with Similar Choline Compounds

Structural and Pharmacological Profiles

Key choline derivatives compared in this analysis include:

  • Acetylcholine (A): The endogenous neurotransmitter, rapidly hydrolyzed by acetylcholinesterase.
  • Carbaminoyl Choline (L): A stable carbamate ester analog resistant to hydrolysis.
  • Ethyl Ether β-Methylcholine (E) : An ether-linked derivative with reduced potency.
  • Carbaminoyl β-Methylcholine (U): Combines carbamate stability with β-methyl substitution.

Table 1: Comparative Pharmacological Data

Compound Intravenous Potency (Relative to A) Subcutaneous/Oral Efficacy Stability in Body Fluids
Acetylcholine (A) 1.0 (Baseline) Low Low
2-Methylcholine (M) 1.0 Moderate Moderate
Carbaminoyl (L) 1.0 High High
Ethyl Ether (E) 0.01–0.015 Low Moderate
Carbaminoyl (U) 0.01–0.015 Moderate High

Data derived from Molitor (1936), demonstrating equivalence in intravenous potency among A, M, and L, but stark differences in stability and non-intravenous efficacy .

Stability and Administration Route

The β-methyl group in this compound moderately improves stability against esterases compared to acetylcholine, but it remains less stable than carbaminoyl derivatives (e.g., L). This stability directly correlates with subcutaneous and oral efficacy: carbaminoyl choline (L) exhibits the highest bioavailability due to its resistance to hydrolysis, whereas this compound’s moderate stability limits its non-intravenous applications .

Receptor Selectivity and Toxicity

Toxicity studies in mice and rats revealed that intravenous LD₅₀ values for this compound align with acetylcholine, but subcutaneous administration shows reduced toxicity for stable derivatives like L. Chemical similarity models suggest that structural analogs of this compound may share toxicological profiles with substances of very high concern (SVHCs), warranting rigorous safety evaluations .

Key Research Findings

  • Potency-Stability Trade-off: While this compound matches acetylcholine’s intravenous potency, its moderate stability limits its therapeutic window compared to carbaminoyl derivatives .
  • Methodological Influences : Experimental conditions, such as eyelid massage during miotic action assays, can amplify effects up to 100-fold, emphasizing the need for standardized protocols .
  • Lack of Nicotinic Action: Unlike acetylcholine, this compound lacks nicotinic activity under normal conditions, simplifying its muscarinic-specific effects .

Biological Activity

2-Methylcholine, a quaternary ammonium compound, is a derivative of choline that plays a significant role in various biological processes. It is recognized for its interactions with muscarinic acetylcholine receptors (mAChRs), particularly in the context of bronchial responsiveness and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and implications in respiratory conditions.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₇H₁₉NO
  • Molecular Weight : 145.24 g/mol
  • IUPAC Name : 2-methyl-2-(trimethylammonio)ethanol

This compound primarily acts as a non-selective agonist at mAChRs, which are G protein-coupled receptors involved in various physiological functions, including smooth muscle contraction and neurotransmitter release. The activation of these receptors can lead to:

  • M3 Receptor Activation : Induces bronchoconstriction through calcium-dependent signaling pathways.
  • M2 Receptor Activation : Inhibits the release of acetylcholine from neurons, modulating airway responsiveness .

Bronchial Responsiveness

The biological activity of this compound is often evaluated through methacholine challenge tests, which assess bronchial hyperreactivity (AHR). AHR is a hallmark of asthma and other respiratory conditions. Key findings include:

  • Increased Reactivity : Studies indicate that individuals with asthma exhibit heightened sensitivity to this compound, resulting in significant airway constriction upon exposure .
  • Dose-Response Relationship : Research demonstrates that the provocative concentration of methacholine required to decrease forced expiratory volume (FEV1) by 20% (PC20) varies among individuals, highlighting the compound's role in diagnosing AHR .

Case Studies

Several case studies illustrate the clinical implications of this compound:

  • Case Study 1 : A 19-year-old male with dyspnea underwent a methacholine challenge test that confirmed AHR, leading to an asthma diagnosis and subsequent treatment adjustments.
  • Case Study 2 : An 18-year-old male presented with wheezing triggered by environmental factors; the methacholine challenge confirmed increased airway responsiveness, supporting an asthma diagnosis.

These cases underline the utility of this compound in clinical assessments for respiratory conditions.

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindings
Evaluate M2 receptor role in airway responseLow M2 receptor activity linked to increased airway responsiveness
Investigate methacholine's mechanismM3 receptor activation leads to bronchoconstriction; M2 receptor inhibits acetylcholine release
Compare methacholine challenge methodsBoth tidal breathing and dosimeter methods yield similar results in assessing AHR

Implications for Therapy

The understanding of this compound's biological activity has therapeutic implications:

  • Asthma Management : The compound's ability to induce bronchoconstriction makes it valuable for diagnosing asthma and assessing treatment efficacy.
  • Potential Drug Development : Targeting mAChRs may lead to novel therapies aimed at modulating airway responsiveness and treating respiratory diseases.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Methylcholine with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves quaternization of dimethylaminoethanol with methyl iodide or other alkylating agents under controlled anhydrous conditions. Purification via column chromatography (e.g., silica gel with methanol/chloroform gradients) is critical to isolate high-purity products. Characterization should include 1^1H/13^13C NMR (e.g., δ 3.2 ppm for N-methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular identity . Reproducibility requires strict control of reaction stoichiometry, solvent purity, and inert atmospheres (e.g., nitrogen), as outlined in standardized protocols for choline analogs .

Q. How can researchers validate the identity of this compound in novel biological matrices?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 104 → 60 for collision-induced dissociation). Internal standards (e.g., deuterated analogs) should correct for matrix effects. Cross-validation with enzymatic assays (e.g., choline oxidase coupled to peroxidase) ensures specificity, as non-specific oxidation of structural analogs can produce false positives .

Q. What analytical techniques are most reliable for quantifying this compound in cellular uptake studies?

  • Methodological Answer : Radiolabeled 3^3H- or 14^{14}C-2-Methylcholine combined with scintillation counting provides high sensitivity for kinetic studies. For non-radioactive approaches, hydrophilic interaction liquid chromatography (HILIC)-MS with stable isotope dilution minimizes ion suppression in complex biological samples. Calibration curves must span physiologically relevant concentrations (nM to µM) and include quality controls to assess inter-day variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s affinity for choline transporters (e.g., CHT1 vs. OCTs) be resolved?

  • Methodological Answer : Perform competitive uptake assays using cell lines overexpressing specific transporters (e.g., HEK293-CHT1 vs. MDCK-OCT1). Use pharmacological inhibitors (e.g., hemicholinium-3 for CHT1) to isolate contributions. Kinetic parameters (KmK_m, VmaxV_{max}) should be compared across multiple models, and data normalized to transporter expression levels (via Western blot or qPCR) to address variability .

Q. What strategies are effective for distinguishing this compound’s metabolic fate from endogenous choline in tracer studies?

  • Methodological Answer : Employ 13^{13}C- or 15^{15}N-labeled this compound to track incorporation into metabolites (e.g., betaine, phosphatidylcholine) via NMR or mass isotopomer analysis. Compare labeling patterns with unlabeled choline controls. Computational modeling (e.g., kinetic flux profiling) can differentiate pathways unique to this compound, such as altered methylation rates due to steric effects of the methyl group .

Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound in neuronal models?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to exclude confounding phosphatidylcholine) and exposure durations. Use orthogonal viability assays (MTT, ATP luminescence, lactate dehydrogenase release) to confirm toxicity mechanisms. Meta-analysis of raw data from published studies, adjusted for batch effects (e.g., cell passage number), can identify consensus thresholds .

Q. What computational approaches are suitable for predicting this compound’s interactions with non-canonical targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding poses in putative sites like muscarinic receptors. Validate predictions with site-directed mutagenesis (e.g., alanine scanning of receptor binding pockets) and functional assays (e.g., calcium flux for GPCR activation). Cross-reference with structural databases (PDB) to identify conserved interaction motifs .

Q. Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies amid variability in commercial reagent sources?

  • Methodological Answer : Batch-test critical reagents (e.g., enzymes for enzymatic assays) using standardized positive/negative controls. Document supplier lot numbers and purity certificates (e.g., ≥98% by HPLC). Collaborative cross-lab validation (e.g., round-robin experiments) identifies source-specific biases, as recommended for bioactive small molecules .

Q. What ethical guidelines apply to studies investigating this compound’s neurobehavioral effects in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization) and reporting. Use non-invasive monitoring (e.g., in vivo microdialysis) to minimize distress. Include sham-treated controls to isolate compound-specific effects. Ethical review boards must approve protocols, particularly for chronic exposure studies .

Q. Data Management and Publication

Q. How should researchers handle large-scale omics data (e.g., transcriptomics) from this compound-treated systems?

  • Methodological Answer : Deposit raw data in FAIR-compliant repositories (e.g., MetaboLights for metabolomics, GEO for transcriptomics). Use community standards (MIAME, MISAME) for metadata annotation. Differential expression analysis (DESeq2, EdgeR) must include multiple testing corrections (Benjamini-Hochberg) and pathway enrichment (KEGG, Reactome) to contextualize findings .

Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKMFOXWKNEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2382-43-6 (chloride), 62314-25-4 (formate salt), 70624-15-6 (cyanoacetic acid (1:1)salt)
Record name beta-Methylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007562870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90864092
Record name 2-Hydroxy-N,N,N-trimethylpropan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7562-87-0
Record name β-Methylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7562-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007562870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-hydroxypropyl)trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-METHYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842Q90137O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcholine
Reactant of Route 2
Reactant of Route 2
2-Methylcholine
Reactant of Route 3
Reactant of Route 3
2-Methylcholine
Reactant of Route 4
Reactant of Route 4
2-Methylcholine
Reactant of Route 5
2-Methylcholine
Reactant of Route 6
2-Methylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.